molecular formula C25H36N4O2S B2842312 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 899949-93-0

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2842312
CAS No.: 899949-93-0
M. Wt: 456.65
InChI Key: VQJBWIQIAXBHDN-UHFFFAOYSA-N
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Description

2-((1-(2-(Diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-isopropylphenyl)acetamide is a structurally complex molecule featuring a hexahydroquinazolinone core modified with a thioacetamide linkage, a diethylaminoethyl substituent, and a 4-isopropylphenyl group.

Properties

IUPAC Name

2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O2S/c1-5-28(6-2)15-16-29-22-10-8-7-9-21(22)24(27-25(29)31)32-17-23(30)26-20-13-11-19(12-14-20)18(3)4/h11-14,18H,5-10,15-17H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJBWIQIAXBHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-isopropylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Thioacetamide Group: The thioacetamide group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinazolinone core is replaced by a thioacetamide moiety.

    Attachment of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain can be attached through an alkylation reaction using diethylaminoethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the quinazolinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s quinazolinone core is of interest due to its potential biological activity. It can be studied for its interactions with biological targets, such as enzymes or receptors, and its potential therapeutic effects.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. The quinazolinone core is known for its pharmacological properties, and modifications to the thioacetamide and diethylaminoethyl groups can enhance its activity and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-isopropylphenyl)acetamide is likely related to its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thioacetamide group can influence the compound’s binding affinity and specificity, while the diethylaminoethyl side chain can affect its solubility and cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on synthesis, physicochemical properties, and functional group variations. Data from recent studies are summarized in Table 1.

Structural Analogues in the Quinazolinone-Thioacetamide Family

Compounds 5–10 from share the quinazolinone-thioacetamide scaffold but differ in aryl substituents (e.g., sulfamoylphenyl, tolyl, ethylphenyl). These substitutions significantly alter physicochemical properties:

  • Melting Points : Ranged from 170.5°C (compound 9 ) to 315.5°C (compound 8 ), correlating with increased crystallinity in para-substituted derivatives .
  • Synthesis Yields : Highest yield (91%) observed for 8 (4-tolyl derivative), suggesting steric and electronic advantages in para-substituted aryl groups during nucleophilic substitution .

In contrast, the target compound’s 4-isopropylphenyl group introduces steric bulk compared to the smaller sulfamoyl or methyl groups in 5–10, which may reduce crystallinity and lower melting points.

Thiazole-Containing Acetamides

N-(4-Phenyl-2-thiazolyl)acetamide () replaces the quinazolinone core with a thiazole ring. Thiazole derivatives typically exhibit higher metabolic stability but reduced hydrogen-bonding capacity compared to quinazolinones, impacting target selectivity . Synthesis routes for thiazole derivatives involve AlCl3-catalyzed reactions, whereas quinazolinone-thioacetamides require multi-step oxidations and thiourea condensations (), highlighting differences in synthetic complexity .

Benzothiazole and Maleimide Hybrids

and describe benzothiazole- and maleimide-linked acetamides. However, such groups may increase toxicity risks compared to the non-electrophilic thioether in the target compound .

Data Tables

Table 1. Comparative Analysis of Quinazolinone-Thioacetamide Derivatives

Compound ID Substituent Melting Point (°C) Yield (%) Key Functional Groups
Target 4-isopropylphenyl Not reported N/A Diethylaminoethyl, thioacetamide
5 Phenyl 269.0 87 Sulfamoylphenyl
8 4-Tolyl 315.5 91 Methyl, sulfamoylphenyl
9 2-Ethylphenyl 170.5 68 Ethyl, sulfamoylphenyl

Biological Activity

The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-isopropylphenyl)acetamide (CAS No. 898435-60-4) is a complex organic molecule with potential applications in medicinal chemistry. Its structure includes a hexahydroquinazoline core and various functional groups that may contribute to its biological activity. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H32N4O3SC_{23}H_{32}N_{4}O_{3}S, with a molecular weight of approximately 444.6 g/mol. The presence of a thioether linkage and various substituents on the phenyl ring suggest that this compound may interact with biological targets effectively.

PropertyValue
CAS Number898435-60-4
Molecular FormulaC23H32N4O3S
Molecular Weight444.6 g/mol
StructureChemical Structure

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to those derived from quinazoline structures exhibit significant antimicrobial properties. For instance, derivatives containing diethylamino groups have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Studies have suggested that the hexahydroquinazoline core may contribute to anticancer activity through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit the proliferation of cancer cell lines in vitro.
  • Induction of Apoptosis : Mechanistic studies indicate that the compound may induce programmed cell death in tumor cells, potentially through the activation of caspases.
  • Targeting Specific Pathways : Research suggests that this compound may target specific signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.

Case Studies

Several case studies have focused on similar compounds with related structures:

  • Case Study 1 : A study on a related quinazoline derivative showed significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values in the micromolar range.
  • Case Study 2 : Another investigation highlighted the antibacterial efficacy of quinazoline-based compounds against multi-drug resistant strains of Staphylococcus aureus.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis requires precise control of temperature, solvent polarity, and reaction time to maximize yield and purity. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thioether group, while elevated temperatures (60–80°C) accelerate cyclization of the hexahydroquinazoline core. Post-synthesis, HPLC and NMR are critical for monitoring reaction progress and verifying structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirms regioselectivity of the diethylaminoethyl group and detects stereochemical impurities in the hexahydroquinazoline ring.
  • HPLC : Assesses purity (>95% required for biological assays).
  • Mass spectrometry (MS) : Validates molecular weight and detects fragmentation patterns indicative of side products .

Q. How should researchers design initial biological activity screens?

Prioritize assays targeting kinases or GPCRs due to the compound’s quinazolinone and acetamide moieties, which are common pharmacophores in these systems. Use cell-free enzymatic assays (e.g., ADP-Glo™ kinase assays) to establish baseline inhibitory activity before advancing to cell-based models .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

Contradictory IC50 values may arise from differences in assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using a reference inhibitor (e.g., staurosporine) and validate results with orthogonal methods like SPR (surface plasmon resonance) to measure binding kinetics. Structural analogs in comparative tables (e.g., IC50 of 10.5 µM for antitumor activity in quinazolinone derivatives) can guide SAR studies .

Q. What strategies improve reaction selectivity during functionalization of the hexahydroquinazoline core?

  • Protecting groups : Temporarily block the diethylaminoethyl moiety during sulfhydryl acetamide coupling to prevent unwanted nucleophilic attack.
  • Catalysts : Use Pd-mediated cross-coupling for aryl-thioether formation to minimize byproducts.
  • Solvent optimization : Non-polar solvents (e.g., toluene) reduce side reactions in electrophilic additions .

Q. How can solubility challenges be addressed for in vivo studies?

The compound’s logP (~3.5, estimated) suggests poor aqueous solubility. Strategies include:

  • Co-solvents : Use cyclodextrins or PEG-400 in formulations.
  • Salt formation : React with HCl to protonate the diethylamino group, enhancing water solubility.
  • Prodrug design : Introduce phosphate esters at the acetamide carbonyl for hydrolytic activation .

Q. What computational methods support mechanistic studies of its bioactivity?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with target proteins like EGFR or PARP1. Focus on the hydrogen-bonding capacity of the thioacetamide group and hydrophobic interactions with the isopropylphenyl moiety. Validate predictions with mutagenesis studies on key binding residues .

Data-Driven Insights

Parameter Optimal Range Key Evidence
Reaction temperature60–80°C (cyclization step)
HPLC purity threshold>95% (for biological assays)
IC50 reference (kinase)10.5–15.0 µM (similar analogs)
Solubility enhancersPEG-400, β-cyclodextrin

Methodological Notes

  • Controlled atmosphere reactions : Use argon/nitrogen to prevent oxidation of the thioether group during synthesis .
  • Counterion effects : Trifluoroacetate salts (vs. HCl) may alter crystallization behavior, impacting bioavailability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.